Methylenesuccinate(2-)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2964-00-3 |
|---|---|
Molecular Formula |
C5H4O4-2 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/p-2 |
InChI Key |
LVHBHZANLOWSRM-UHFFFAOYSA-L |
SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
Other CAS No. |
2964-00-3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies
Chemical Synthesis Routes
The initial methods for producing itaconic acid were purely chemical, relying on the transformation of other organic acids.
Historically, the first method for preparing itaconic acid was the thermal decomposition of citric acid. mdpi.comnih.govkmutnb.ac.th This process, discovered by Samuel Baup in 1836, involves the rapid heating and dry distillation of citric acid. wikipedia.orgwikipedia.org The pyrolysis leads to the formation of itaconic anhydride (B1165640) through a series of dehydration and decarboxylation reactions. nih.govwikipedia.orgatamanchemicals.comrsc.org
Table 1: Key Steps in Pyrolytic Synthesis of Itaconic Acid from Citric Acid
| Step | Description | Key Reactants/Products |
|---|
| 1. Pyrolysis | Rapid heating and distillation of citric acid. wikipedia.orgorgsyn.org | Input: Citric Acid Output: Itaconic Anhydride, Citraconic Anhydride, Water | | 2. Hydrolysis | Reaction of the anhydride with water. atamanchemicals.comorgsyn.org | Input: Itaconic Anhydride, Water Output: Itaconic Acid |
Beyond the pyrolysis of citric acid, several other chemical synthesis routes for itaconic acid have been explored, although they are not typically used for commercial production due to lower efficiency compared to fermentation. nih.govkmutnb.ac.th These alternatives include:
Decarboxylation of aconitic acid : Heating aconitic acid can produce itaconic acid. mdpi.comencyclopedia.pubmdpi.com In fact, the name "itaconic" is an anagram of "aconitic". atamanchemicals.comencyclopedia.pub
Oxidation of isoprene (B109036) : This method involves the oxidation of the basic isoprene hydrocarbon unit. mdpi.comnih.govresearchgate.net
Reaction of succinic anhydride with formaldehyde : This condensation reaction, performed at high temperatures (200–500°C) with an alkali or alkaline earth hydroxide (B78521) catalyst, yields a mixture containing citraconic acid, which can then be isomerized. atamanchemicals.com
Carbonylation of propargyl chloride : This method utilizes metal carbonyl catalysts to introduce a carboxyl group. atamanchemicals.comencyclopedia.pubmdpi.com
The thermal conversion of citric acid to itaconic acid proceeds through key mechanistic steps. The process is initiated by the dehydration of citric acid to form the intermediate cis-aconitic acid (or its anhydride). atamanchemicals.comrsc.org This is followed by a decarboxylation step, where a carboxyl group is removed as carbon dioxide, and a double bond is formed, yielding itaconic anhydride. wikipedia.orgatamanchemicals.com The final step is the hydrolysis of the cyclic itaconic anhydride, which involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring to form the two carboxylic acid groups of itaconic acid. wikipedia.orgatamanchemicals.com The competing isomerization to the more stable citraconic anhydride can occur upon heating. atamanchemicals.com
Biotechnological Production and Strain Engineering
The limitations and costs associated with chemical synthesis, particularly the reliance on citric acid which is itself produced by fermentation, led to the development of direct biotechnological routes. kmutnb.ac.th Fermentation is now the preferred industrial method for itaconic acid production. nih.govnih.gov
The ability of microorganisms to produce itaconic acid was first reported in 1932 by Kinoshita, who identified the fungus Aspergillus itaconicus producing the acid from sugar-based media. encyclopedia.pubfrontiersin.orgresearchgate.net This discovery paved the way for fermentation-based production. In the 1940s, researchers identified strains of Aspergillus terreus that were more effective producers. nih.govresearchgate.net Industrial-scale production using A. terreus began in the 1960s. atamanchemicals.comfrontiersin.orgnih.gov
Contemporary approaches focus on optimizing fermentation conditions and employing genetic engineering to improve yields and productivity, aiming to make bio-based itaconic acid more cost-competitive with petroleum-derived chemicals like acrylic acid. kmutnb.ac.thnih.govhilarispublisher.com Research has demonstrated that parameters such as a low pH (below 2.5), high oxygen levels, and a deficiency in manganese ions are critical for achieving high yields with A. terreus. mdpi.comfrontiersin.org
Aspergillus terreus has become the workhorse for industrial itaconic acid production, capable of producing titers greater than 80 g/L, and in some optimized processes, reaching up to 150 g/L. frontiersin.orghilarispublisher.commdpi.comnews-medical.net The biosynthetic pathway in A. terreus is closely linked to the central tricarboxylic acid (TCA) cycle. news-medical.net
The key steps are as follows:
Glucose is metabolized via glycolysis to pyruvate. mdpi.comnews-medical.net
Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle. encyclopedia.pubnews-medical.net
Within the TCA cycle, citrate (B86180) is isomerized to cis-aconitate. mdpi.comnews-medical.net
A mitochondrial transporter, encoded by the mttA gene, exports cis-aconitate from the mitochondria into the cytosol. mdpi.comencyclopedia.pubresearchgate.net
In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA), encoded by the cadA gene, catalyzes the decarboxylation of cis-aconitate to itaconic acid. frontiersin.orgresearchgate.netresearchgate.net
Finally, a major facilitator superfamily (MFS) transporter, encoded by the mfsA gene, secretes the itaconic acid out of the cell. encyclopedia.pubresearchgate.netnih.gov
While A. terreus is the dominant producer, the original discovery was made with Aspergillus itaconicus. nih.govresearchgate.net However, A. itaconicus and other fungi like Ustilago species generally produce lower titers of itaconic acid compared to highly developed A. terreus strains. frontiersin.orgmdpi.comnews-medical.net
Table 2: Comparison of Fungal Production Systems for Itaconic Acid
| Fungus | Key Characteristics | Reported Titers |
|---|---|---|
| Aspergillus terreus | Dominant industrial producer; pathway well-elucidated; requires low pH and high oxygen. frontiersin.orgnih.govfrontiersin.orgnews-medical.net | >80 g/L, up to 150 g/L. frontiersin.orgmdpi.comnews-medical.net |
| Aspergillus itaconicus | Fungus in which IA was first discovered; generally lower productivity than A. terreus. nih.govfrontiersin.orgresearchgate.net | Lower than A. terreus. |
Microbial Fermentation Processes: Historical and Contemporary Approaches
Alternative Microbial Hosts
While Aspergillus terreus has long been the primary organism for commercial itaconate production, several alternative microbial hosts, including Pichia kudriavzevii, Ustilago maydis, and Escherichia coli, are being investigated for their potential advantages. nih.govosti.govnih.govoup.comdoe.govfrontiersin.org These alternatives offer benefits such as unicellular morphology, which simplifies fermentation processes, and a greater tolerance to impurities in low-cost feedstocks. mdpi.com
Pichia kudriavzevii , a non-conventional yeast, is notable for its high tolerance to acidic conditions, a desirable trait that can simplify downstream processing of organic acids. nih.govosti.govdoe.gov Engineering efforts in P. kudriavzevii have demonstrated its potential as an industrial chassis for itaconate production. nih.govosti.gov By introducing the cis-aconitate decarboxylase (cad) gene from A. terreus, researchers established an initial itaconate titer. nih.govosti.gov Further genetic modifications, including the overexpression of a native mitochondrial tricarboxylate transporter and the knockout of the isocitrate dehydrogenase gene using CRISPR-Cas9, have significantly increased production levels. nih.govosti.gov
Ustilago maydis , a smut fungus, naturally produces itaconate and other valuable metabolites. nih.govoup.commdpi.comresearchgate.netnih.gov This organism is robust, capable of utilizing a wide range of renewable carbon sources, and less sensitive to medium impurities. oup.commdpi.com A key discovery in U. maydis is its unique biosynthetic pathway for itaconate, which proceeds via trans-aconitate, an intermediate not seen in the A. terreus pathway. researchgate.net This finding has opened new avenues for optimizing production through metabolic engineering. researchgate.net
Escherichia coli is a well-established model organism in metabolic engineering due to its rapid growth rate and the availability of advanced genetic tools. nih.govacs.org While not a natural producer, E. coli has been successfully engineered to synthesize itaconate through the heterologous expression of the cis-aconitate decarboxylase gene. nih.govacs.orgnih.gov Research has shown that inactivating competing metabolic pathways and overexpressing key enzymes can significantly enhance itaconate titers in this host. nih.gov
Metabolic Pathway Engineering for Enhanced Production
Metabolic engineering plays a pivotal role in optimizing microbial hosts for increased methylenesuccinate(2-) production. wiley.comnih.govnih.govoup.comacs.org Strategies focus on modifying biosynthetic enzymes, optimizing carbon source utilization, and improving product secretion.
Genetic Modification of Biosynthetic Enzymes and Regulatory Elements
Targeted genetic modifications are crucial for channeling metabolic flux towards itaconate synthesis. A primary strategy involves the overexpression of the cis-aconitate decarboxylase (CAD) gene, which encodes the key enzyme responsible for converting cis-aconitate to itaconate. nih.govosti.govfrontiersin.orgacs.orgnih.gov In E. coli, expressing the cadA gene from A. terreus is the foundational step for itaconate production. nih.govresearchgate.net
To further boost production, genes encoding enzymes in competing pathways are often deleted or downregulated. For instance, in E. coli, inactivating the isocitrate dehydrogenase gene (icd) redirects the precursor cis-aconitate towards the itaconate pathway. nih.gov Similarly, in P. kudriavzevii, knocking out the ICD gene has been shown to increase the availability of cis-aconitate for itaconate synthesis. nih.govosti.gov
In U. maydis, a different approach involves overexpressing a pathway-specific transcription factor, Ria1, which regulates the itaconate biosynthesis gene cluster. researchgate.net This, along with the overexpression of a mitochondrial tricarboxylic acid transporter, has led to a twofold increase in itaconate yield. researchgate.net Combining various genetic modifications, such as deleting genes for byproduct formation and overexpressing key pathway regulators and transporters, has resulted in strains capable of producing itaconate at the maximal theoretical yield. nih.gov
Genetic Modifications for Enhanced Methylenesuccinate(2-) Production
| Microbial Host | Genetic Modification | Effect on Production | Reference |
|---|---|---|---|
| Pichia kudriavzevii | Introduction of At_cad gene; Overexpression of native mitochondrial tricarboxylate transporter (Pk_mttA); Knockout of isocitrate dehydrogenase (ICD) gene. | Increased itaconate titer to 1232 ± 64 mg/L in fed-batch fermentation. | nih.gov |
| Ustilago maydis | Overexpression of pathway-specific transcription factor (Ria1) or mitochondrial tricarboxylic acid transporter (Mtt1). | Twofold increase in itaconate yield. | researchgate.net |
| Ustilago maydis | Consolidation of optimizations including fuz7 deletion, deletion of byproduct genes, and overexpression of ria1 and mttA. | Achieved theoretical maximal yield in fed-batch fermentations. | nih.gov |
| Escherichia coli | Expression of cad gene; Inactivation of isocitrate dehydrogenase gene (icd); Overexpression of aconitase B gene (acnB). | Increased itaconate production to 4.34 g/L. | nih.gov |
| Escherichia coli | Overexpression of acs, aceA, and gltA; Deletion of iclR for acetate (B1210297) utilization. | Produced 3.57 g/L itaconic acid from acetate. | wiley.com |
Optimization of Carbon Source Utilization
The economic viability of microbial itaconate production is heavily dependent on the cost of the carbon substrate. wiley.comnih.govoup.com While glucose is a commonly used and efficient carbon source, research is increasingly focused on utilizing cheaper, non-food feedstocks. mdpi.commdpi.comresearchgate.net
Engineered strains of Ustilago have shown the ability to produce itaconate from a variety of alternative feedstocks, including molasses, crude glycerol, and starch. oup.com Ustilago cynodontis, for example, can directly metabolize gelatinized potato starch for itaconate production due to its extracellular amylolytic enzymes. oup.com Similarly, E. coli has been engineered to produce itaconate directly from starch by expressing an α-amylase gene. nih.gov
A novel approach involves engineering E. coli to produce itaconate from acetate, a potentially low-cost feedstock. wiley.com This was achieved by screening for acetate-tolerant strains and subsequently amplifying the acetate assimilation and glyoxylate (B1226380) shunt pathways through genetic modification. wiley.com This strategy resulted in a strain capable of producing 3.57 g/L of itaconic acid from acetate in fed-batch fermentation. wiley.com Furthermore, recent studies have explored the use of methanol (B129727), a single-carbon feedstock derivable from CO2, for itaconate production in engineered Komagataella phaffii, achieving titers of 55 g/L. biorxiv.org
Alternative Carbon Sources for Methylenesuccinate(2-) Production
| Microorganism | Carbon Source | Itaconate Titer | Reference |
|---|---|---|---|
| Aspergillus terreus | Food waste hydrolysates | 41.1 g/L | mdpi.com |
| Aspergillus terreus | Liquefied corn starch | 77.6 g/L | nih.gov |
| Ustilago cynodontis | Gelatinized potato starch | Growth and itaconate production confirmed | oup.com |
| Engineered Escherichia coli | Acetate | 3.57 g/L | wiley.com |
| Engineered Komagataella phaffii | Methanol | 55 g/L | biorxiv.org |
Investigation of Transporter Systems for Extracellular Secretion
The efficient export of itaconate from the microbial cell is a critical factor in achieving high production titers. acs.orgnih.govresearchgate.netuniversiteitleiden.nlnih.gov The accumulation of intracellular itaconate can be rate-limiting, highlighting the importance of effective transporter systems. nih.gov
In both native and engineered producers, the transport of metabolites across mitochondrial and plasma membranes is a key consideration. researchgate.netuniversiteitleiden.nlnih.gov In P. kudriavzevii, overexpressing a native mitochondrial tricarboxylate transporter, designated Pk_mttA, was shown to double itaconate production, presumably by facilitating the transport of the precursor cis-aconitate to the cytosol where the CAD enzyme is active. nih.govosti.gov
Similarly, in U. maydis, the overexpression of a mitochondrial tricarboxylic acid transporter (Mtt1) contributed to a significant increase in itaconate yield. researchgate.net In A. terreus, a major facilitator superfamily (MFS) transporter, encoded by the mfsA gene, has been identified as being involved in itaconate secretion, and its overexpression has been shown to enhance production. researchgate.net The importance of transporters is further underscored by work in Yarrowia lipolytica, where the introduction of heterologous transporters from A. terreus and U. maydis was a key part of a strategy to enhance itaconic acid secretion. rothamsted.ac.uk These findings emphasize that engineering transporter systems is a crucial strategy for optimizing itaconate production in various microbial hosts. acs.orgnih.govresearchgate.netuniversiteitleiden.nlnih.gov
Process Intensification and Fermentation Strategies
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers. nih.govwiley.comnih.govosti.gov In engineered P. kudriavzevii, a fed-batch process resulted in an itaconate concentration of 1.23 g/L. nih.govosti.gov For U. maydis, fed-batch fermentations with a continuous feed have enabled production at the maximal theoretical yield. nih.gov Similarly, an engineered E. coli strain produced 3.57 g/L of itaconate from acetate in a fed-batch fermentation. wiley.com
The choice of fermentation conditions, such as pH and dissolved oxygen levels, also significantly impacts production. The use of acid-tolerant species like P. kudriavzevii is advantageous as it may not require pH adjustment during fermentation, simplifying the process. nih.govosti.gov Optimizing these parameters is crucial for maximizing the performance of engineered microbial cell factories for itaconate production.
Biochemical and Metabolic Pathway Research
Biosynthetic Pathways in Fungi and Microorganisms
The production of itaconate is well-documented in various microorganisms, particularly fungi, where distinct biosynthetic routes have been identified.
The most well-known pathway for itaconate biosynthesis occurs in the filamentous fungus Aspergillus terreus, a primary organism used for industrial itaconate production. frontiersin.orgatamanchemicals.com This pathway involves the direct decarboxylation of a TCA cycle intermediate, cis-aconitate. atamanchemicals.comhmdb.ca The key enzyme catalyzing this conversion is cis-aconitate decarboxylase, encoded by the cadA gene. frontiersin.orgigem.org
The process begins within the mitochondria, where citrate (B86180) is converted to cis-aconitate as part of the TCA cycle. frontiersin.orgnih.gov This cis-aconitate is then transported out of the mitochondria into the cytosol. atamanchemicals.com In the cytosol, the CadA enzyme acts on cis-aconitate, removing a carboxyl group and releasing carbon dioxide to form itaconate. frontiersin.orgigem.org The efficiency of this pathway is crucial for the high yields of itaconate achieved in industrial fermentations with A. terreus. frontiersin.org A similar enzymatic activity has also been identified in mammalian immune cells, where the enzyme is known as ACOD1 (aconitate decarboxylase 1), or IRG1 (immunoresponsive gene 1). nih.govfrontiersin.org
Table 1: Key Enzymes in the cis-Aconitate Pathway
| Enzyme Name | Gene | Organism Example | Substrate | Product | Cellular Location |
| cis-Aconitate Decarboxylase | cadA | Aspergillus terreus | cis-Aconitate | Itaconate | Cytosol |
| Aconitate Decarboxylase 1 / Immunoresponsive Gene 1 | ACOD1 / IRG1 | Mus musculus (Mouse), Human | cis-Aconitate | Itaconate | Mitochondria |
An alternative biosynthetic route for itaconate has been discovered in the basidiomycetous fungus Ustilago maydis, the causative agent of corn smut disease. researchgate.netoup.com Unlike A. terreus, U. maydis produces itaconate via the thermodynamically more stable isomer, trans-aconitate. researchgate.netnih.gov
This pathway involves two distinct enzymatic steps:
Isomerization : cis-Aconitate, produced in the TCA cycle, is first isomerized into trans-aconitate. This reaction is catalyzed by a cytosolic enzyme called aconitate-Δ-isomerase (Adi1). researchgate.netnih.gov
Decarboxylation : The resulting trans-aconitate is then decarboxylated by a novel enzyme, trans-aconitate decarboxylase (Tad1), to produce itaconate. researchgate.netnih.gov
The genes for these enzymes, adi1 and tad1, are located within a specific gene cluster in U. maydis that also includes genes for transport proteins, all regulated by a pathway-specific transcription factor, Ria1. researchgate.netoup.com This entire pathway showcases an evolved metabolic strategy for itaconate production using a different intermediate. researchgate.netnih.gov
Table 2: Key Enzymes in the trans-Aconitate Pathway (Ustilago maydis)
| Enzyme Name | Gene | Substrate | Product | Cellular Location |
| Aconitate-Δ-Isomerase | adi1 | cis-Aconitate | trans-Aconitate | Cytosol |
| trans-Aconitate Decarboxylase | tad1 | trans-Aconitate | Itaconate | Cytosol |
Itaconate biosynthesis is intrinsically linked to the central carbon metabolism of the cell, specifically glycolysis and the tricarboxylic acid (TCA) cycle. atamanchemicals.commedchemexpress.com The ultimate precursor for itaconate is glucose, which is first catabolized through glycolysis to produce pyruvate. mdpi.com Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which feeds into the TCA cycle by condensing with oxaloacetate to form citrate. nih.govmdpi.com
The TCA cycle proceeds to convert citrate into cis-aconitate, which is the branch-point metabolite for itaconate synthesis. frontiersin.orgnih.gov In fungi like A. terreus, cis-aconitate is transported from the mitochondria to the cytosol for conversion to itaconate. atamanchemicals.com This diversion of a key TCA cycle intermediate means that the production of itaconate is in direct competition with the cell's primary energy-generating pathway. researchgate.netresearchgate.net High-level itaconate production often requires metabolic engineering to enhance the flux of carbon from glycolysis towards citrate and cis-aconitate, and to facilitate the transport of these intermediates across the mitochondrial membrane. mdpi.comresearchgate.net In activated macrophages, the TCA cycle is intentionally rewired to accumulate specific metabolites, including itaconate, as part of the immune response. mdpi.comnih.gov
Metabolic Roles in Biological Systems (Non-Clinical)
Beyond its industrial production, itaconate serves critical functions as a metabolite in natural biological systems, from fungal life cycles to the complex interplay between hosts and pathogens.
Itaconate is a well-established secondary metabolite produced by several species of fungi, most notably from the genus Aspergillus, such as A. itaconicus and A. terreus. frontiersin.orgatamanchemicals.commedchemexpress.com While its industrial applications as a polymer building block are extensive, its natural role in the producing fungi is less clear. atamanchemicals.com It is synthesized during fermentation of carbohydrates like glucose. atamanchemicals.comhmdb.ca The production of itaconate is considered a feature of the fungal overflow metabolism, similar to the production of other organic acids like citric acid. It has been hypothesized that the production and secretion of itaconate, an acidic compound, may help fungi to outcompete other microorganisms in their environment, although this antimicrobial function in the producing fungi has not been extensively studied. atamanchemicals.com The fungus Ustilago maydis also produces itaconate, suggesting its synthesis has evolved in different fungal lineages. researchgate.netnih.gov
A pivotal role for itaconate has been identified in the mammalian immune system, specifically within myeloid cells like macrophages. medchemexpress.comresearchgate.net Upon activation by inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages dramatically increase the expression of the gene Irg1 (Acod1), which encodes the enzyme that synthesizes itaconate from cis-aconitate. nih.govnih.govfrontiersin.org This leads to the accumulation of itaconate to high concentrations within the macrophage. frontiersin.orgnih.gov
This host-derived itaconate functions as a crucial antimicrobial agent. researchgate.netfrontiersin.org It exerts its effect by inhibiting key enzymes in pathogens that are essential for their survival within the host. mcgill.ca A primary target is isocitrate lyase (ICL), a critical enzyme of the glyoxylate (B1226380) shunt. researchgate.netnih.gov This metabolic pathway is used by many bacteria, including Salmonella enterica and Mycobacterium tuberculosis, to bypass parts of the TCA cycle and conserve carbon when growing on fatty acids or acetate (B1210297), which are common carbon sources within the host. researchgate.netmcgill.ca By inhibiting ICL, itaconate effectively disrupts the pathogen's metabolism, restricting its growth. researchgate.netnih.govfrontiersin.org
Interestingly, some pathogenic bacteria, such as Pseudomonas aeruginosa and Yersinia pestis, have evolved counter-mechanisms to degrade itaconate, using it as a carbon source to fuel their own growth and establish infection, highlighting the central role of this metabolite in the metabolic tug-of-war between host and pathogen. frontiersin.orgnih.govmcgill.ca
Enzymatic Inhibition Studies (e.g., Isocitrate Lyase, Succinate (B1194679) Dehydrogenase)
Methylenesuccinate(2-), commonly known as itaconate, is a recognized inhibitor of key metabolic enzymes, particularly isocitrate lyase (ICL) and succinate dehydrogenase (SDH).
Isocitrate Lyase (ICL): Methylenesuccinate is a potent inhibitor of isocitrate lyase, an essential enzyme in the glyoxylate shunt. nih.govplos.org This pathway is crucial for various bacteria, fungi, and plants, as it allows for the utilization of two-carbon compounds like acetate for gluconeogenesis. plos.orgwiley.com The inhibition of ICL by methylenesuccinate can therefore exhibit antibacterial and antifungal properties against pathogens that rely on this pathway for survival within a host, such as Mycobacterium tuberculosis and Salmonella enterica. nih.govatamanchemicals.com
Kinetic studies have revealed specific details about this inhibition. For instance, research on ICL from castor bean endosperm identified methylenesuccinate as a pure uncompetitive inhibitor with respect to its substrate, isocitrate. wiley.com In Mycobacterium tuberculosis, structural analysis of the ICL-itaconate complex has provided molecular insights into the inhibitory mechanism. plos.org
Interactive Table: Inhibition of Isocitrate Lyase by Methylenesuccinate(2-)
| Target Enzyme | Organism/Source | Inhibition Type | Reported Value |
|---|---|---|---|
| Isocitrate Lyase | Castor Bean Endosperm | Uncompetitive | Ki' = 11.9 ±0.98 μM wiley.com |
| Isocitrate Lyase | Candida albicans | Not specified | IC50 = 37.6 μM bindingdb.org |
Succinate Dehydrogenase (SDH): Methylenesuccinate also acts as a competitive and reversible inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. nih.gov This enzyme is unique as it participates in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain. wikipedia.orgendsdhi.com By competing with the native substrate, succinate, methylenesuccinate can impair SDH activity, leading to an accumulation of intracellular succinate. nih.gov The inhibitory constant (Ki) for methylenesuccinate is very close to the Michaelis constant (KM) of SDH for succinate, highlighting its effectiveness as a competitive inhibitor. nih.gov This inhibition is reversible and can be overcome by increasing concentrations of succinate. nih.gov
Interactive Table: Inhibition of Succinate Dehydrogenase by Methylenesuccinate(2-)
| Target Enzyme | Inhibition Type | Inhibitor Constant (Ki) | Substrate Constant (KM) |
|---|
Microbial Degradation Pathways
Despite its role as an enzyme inhibitor, methylenesuccinate can be metabolized by numerous bacteria. nih.govsigmaaldrich.com For some pathogenic bacteria, such as Yersinia pestis and Pseudomonas aeruginosa, the ability to degrade methylenesuccinate is a crucial survival mechanism, allowing them to counteract its inhibitory effects within a host environment. nih.govsigmaaldrich.com The degradation pathway involves a series of enzymatic reactions that convert methylenesuccinate into central metabolites. nih.govnih.gov
Enzymatic Activation to Acyl-CoA Derivatives
The initial step in the microbial catabolism of methylenesuccinate is its activation to a thioester derivative, itaconyl-coenzyme A (itaconyl-CoA). nih.govresearchgate.net This reaction is catalyzed by a CoA transferase, which transfers a CoA moiety from a donor molecule, such as succinyl-CoA, to methylenesuccinate. nih.govresearchgate.net The specific enzyme is often referred to as itaconate CoA-transferase or succinyl-CoA:itaconate-CoA transferase. sigmaaldrich.comresearchgate.net
Hydration and Cleavage to Smaller Metabolites (e.g., Acetyl-CoA, Pyruvate)
Following its activation, itaconyl-CoA enters a short degradation sequence. The itaconyl-CoA is first hydrated by the enzyme itaconyl-CoA hydratase to form (S)-citramalyl-CoA. nih.govnih.gov Subsequently, this intermediate is cleaved by (S)-citramalyl-CoA lyase. nih.govsigmaaldrich.com This cleavage reaction yields two key metabolic building blocks: acetyl-CoA and pyruvate. nih.govnih.gov These products can then readily enter central carbon metabolism, such as the citric acid cycle, for energy production and biosynthesis.
Enzyme Characterization within Degradation Cascades (e.g., CoA Transferase, Hydratase, Lyase)
The genes encoding the enzymes for methylenesuccinate degradation are often organized in a conserved gene cluster in bacteria. sigmaaldrich.comresearchgate.net This cluster typically includes the genes for the three core enzymes that constitute the degradation cascade. nih.gov
Interactive Table: Key Enzymes in the Microbial Degradation of Methylenesuccinate(2-)
| Enzyme | Abbreviation | Function | Reaction Catalyzed |
|---|---|---|---|
| Itaconate Coenzyme A (CoA) Transferase | Ict | Activation | Methylenesuccinate + Succinyl-CoA → Itaconyl-CoA + Succinate nih.govresearchgate.net |
| Itaconyl-CoA Hydratase | Ich | Hydration | Itaconyl-CoA + H₂O → (S)-Citramalyl-CoA nih.govsigmaaldrich.com |
Degradation in Anaerobic Pathways (e.g., Naphthalene Degradation)
Derivatives of methylenesuccinate are also identified as intermediates in specific anaerobic degradation pathways. In the anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria, the initial activation step involves the addition of fumarate (B1241708) to the methyl group of the substrate. nih.govoup.com This reaction forms naphthyl-2-methyl-succinate, which is then activated to its CoA ester. nih.govoup.com Further oxidation of this molecule leads to the formation of naphthyl-2-methylene-succinate, an unsaturated derivative. nih.govasm.org This pathway shares analogies with the anaerobic degradation of toluene, involving enzymes like succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. nih.govoup.com
Chemical Reactivity and Derivatization Studies
Reactivity Mechanisms
The chemical behavior of methylenesuccinate is dictated by its three primary functional components: the two carboxyl groups and the carbon-carbon double bond. These sites allow for distinct and controllable chemical transformations.
The presence of a conjugated double bond enables methylenesuccinate and its derivatives to undergo both addition and condensation polymerization, leading to a diverse array of polymeric materials. atamanchemicals.com
Addition Polymerization: Free-radical polymerization (FRP) of itaconic acid is a common method, though it proceeds relatively slowly. researchgate.net This reduced reactivity is attributed to steric hindrance from the two carboxylic groups and the formation of resonance-stabilized allylic radicals that can lead to degradative chain transfer. researchgate.net Consequently, these reactions often require significant initiator concentrations. researchgate.net The polymerization rate is also highly dependent on pH; it remains constant in the pH range of 2.3-3.8 but decreases significantly at higher pH values, with the dianionic form (methylenesuccinate(2-)) being largely unreactive to homopolymerization. jst.go.jp
To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully applied to itaconic acid derivatives. d-nb.info These methods allow for the synthesis of polymers with well-defined molar masses and linear structures. d-nb.info Itaconic acid and its esters can also be copolymerized with other vinyl monomers like styrene (B11656) and acrylic acid to tailor the properties of the final material. researchgate.netnih.gov
Condensation Polymerization: Methylenesuccinate derivatives, particularly dialkyl itaconates, serve as monomers in polycondensation reactions. Direct polycondensation of dimethyl itaconate with various diols, using catalysts like tin(II) ethylhexanoate, yields linear unsaturated polyesters. acs.org It is crucial to add a radical inhibitor, such as 4-methoxyphenol, during these high-temperature reactions to prevent cross-linking via the vinyl double bond. acs.org This approach has been used to create polyesters from itaconic acid and di-alcohols like hexanediol (B3050542) and octanediol. nih.gov Enzyme-catalyzed methods, such as lipase-catalyzed ring-opening addition condensation polymerization (ROACP), have also been employed to produce polyesters under milder conditions. rsc.org
| Polymerization Type | Monomer(s) | Initiator/Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Free-Radical Polymerization (FRP) | Itaconic Acid | Potassium Persulfate | Slow reaction due to steric hindrance and allylic stabilization. | researchgate.net |
| Condensation Polymerization | Dimethyl Itaconate, Diols | Tin(II) Ethylhexanoate | Produces linear unsaturated polyesters; requires radical inhibitor. | acs.org |
| Condensation Copolymerization | Itaconic Acid, Ethylene Glycol, Acrylic Acid | Acid medium, KPS | Forms pH-sensitive hydrogels. | nih.gov |
| Radical Polymerization | Itaconic Anhydride (B1165640) | Radical Initiator | Resulting polymer can be post-functionalized with amines or alcohols. | wiley.com |
The two carboxylic acid groups of itaconic acid can be readily esterified to produce mono- and di-esters, which are valuable monomers and chemical intermediates. Standard esterification involves reacting itaconic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This process typically yields a mixture of the monoester and diester, which can be separated by distillation. google.com
The synthesis of mixed esters (where the two carboxyl groups are esterified with different alcohols) is more complex due to the differing reactivity of the two positions. tandfonline.com The carboxyl group at the 4-position (unconjugated) is generally more reactive towards alcoholysis than the 1-position (conjugated with the double bond). tandfonline.com This regioselectivity allows for the controlled synthesis of monoesters by reacting itaconic anhydride with one equivalent of an alcohol, which preferentially attacks the 4-position. tandfonline.com For highly selective mono-esterification, enzymatic catalysts have proven effective. For instance, lipase (B570770) can catalyze the one-step synthesis of 4-octyl itaconate with over 98% yield and 99% selectivity. acs.org
| Method | Reactants | Catalyst | Primary Product(s) | Key Feature | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Itaconic Acid, Methanol (B129727) | Sulfuric Acid | Methyl Monoester & Diester | Classic method, produces a mixture. | google.com |
| Regioselective Alcoholysis | Itaconic Anhydride, Alcohol | None (Heat) | 4-Alkyl Monoester | Exploits higher reactivity of the 4-position. | tandfonline.com |
| Enzymatic Esterification | Itaconic Acid, n-Octanol | Lipase | 4-Octyl Itaconate | High selectivity (>99%) for the 4-position monoester. | acs.org |
| Acid-Catalyzed Diesterification | Itaconic Acid, Butanol | Sulfuric Acid | Dibutyl Itaconate | High-yield synthesis of symmetrical diesters. | rsc.org |
The electron-withdrawing nature of the adjacent carboxyl group makes the methylene (B1212753) double bond in methylenesuccinate an effective Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide range of nucleophiles. wikipedia.org This reactivity is particularly useful for the post-polymerization functionalization of itaconate-based polyesters. rsc.org The exo-chain double bonds present along the polymer backbone remain intact during melt polycondensation and are available for subsequent reactions. rsc.orgrsc.org
Research has demonstrated that various organic thiols and amines can quantitatively add across these double bonds via the Michael addition reaction. rsc.org This provides a powerful tool for creating functionalized polyesters with tailored properties for specific applications. rsc.org Beyond Michael additions, the double bond also enables other post-polymerization modifications, including UV-initiated crosslinking and Diels-Alder reactions. researchgate.net
Synthesis of Advanced Derivatives
The versatile structure of methylenesuccinate allows for its conversion into several important chemical derivatives.
Itaconic anhydride is a cyclic anhydride that serves as a key intermediate in the synthesis of itaconate esters and polymers. wikipedia.org It is most commonly produced by the thermal dehydration of itaconic acid. google.com The process involves heating itaconic acid, typically in the presence of a catalyst, to induce cyclization and the elimination of water.
High yields (up to 98%) can be achieved by heating itaconic acid to 165–180°C under reduced pressure with a catalytic amount of a strong acid, such as sulfuric acid. wikipedia.org Other catalysts, including alkali metal monohydrogen sulphates and specific types of acid-treated clays, are also effective. google.comgoogle.com A critical factor in the synthesis is controlling the temperature to prevent the isomerization of itaconic anhydride to the more thermodynamically stable citraconic anhydride, a common byproduct, especially at higher temperatures. wikipedia.orgchemicalbook.com
| Catalyst | Temperature | Pressure | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Sulfuric Acid | 165-180°C | 10-30 mmHg | Up to 98% yield | wikipedia.org |
| Alkali Metal Monohydrogen Sulphate | 165-190°C | Vacuum Distillation | Not specified | google.com |
| Acid-Treated Clay | 100-150°C | Atmospheric | 94% selectivity for itaconic anhydride | google.com |
| None (Pyrolysis of Citric Acid) | Rapid heating to 175-190°C | Atmospheric (Distillation) | 37-47% yield | chemicalbook.comorgsyn.org |
In addition to its industrial applications, methylenesuccinate is a precursor to specialized derivatives with potential biological and pharmaceutical relevance. Among these are 2-hydroxyparaconic acid and itatartaric acid, which are naturally produced by certain fungi, such as those of the genus Ustilago. researchgate.nettandfonline.com
The biosynthesis involves a sequential conversion where itaconate is first transformed into its lactone, 2-hydroxyparaconate. nih.gov This oxidation reaction is catalyzed by the P450 monooxygenase enzyme, Cyp3. researchgate.netnih.gov Subsequently, 2-hydroxyparaconate can undergo hydrolysis to form itatartaric acid, a reaction that can be catalyzed by a lactonase enzyme or occur non-enzymatically at neutral pH. tandfonline.comnih.gov The proposed metabolic sequence is: Itaconate → 2-Hydroxyparaconate → Itatartaric acid. tandfonline.com
For production, engineered strains of Ustilago cynodontis overexpressing the cyp3 gene have been used to convert itaconate into these derivatives. researchgate.netnih.gov A significant challenge is the co-production of all three compounds, which complicates purification. nih.gov Recovery from fermentation broths involves a multi-step process where 2-hydroxyparaconate is first recovered through evaporation and extraction, followed by the saponification of the purified lactone to yield itatartaric acid. researchgate.netnih.gov Additionally, itatartaric acid can be synthesized chemically through the oxidation of itaconic acid using hydrogen peroxide. jst.go.jp
Chemical Modification for Tunable Functionalities
The distinct structure of methylenesuccinate(2-), the dianion of itaconic acid, offers a versatile platform for chemical modification. nih.gov Its key features—two carboxyl groups and a reactive α,β-unsaturated system—allow for a range of transformations to create derivatives with tailored properties for various applications, from polymer science to pharmacology. wikipedia.orgataman-chemicals.com
The presence of the conjugated double bond is central to its reactivity, making it an effective Michael acceptor. wikipedia.org This allows for the addition of nucleophiles across the carbon-carbon double bond. A notable biological example of this is the process of "itaconation," where itaconate covalently modifies cysteine residues in proteins through a Michael-addition reaction. nih.gov This electrophilic nature is also harnessed in industrial applications, such as the incorporation of fire-retardant chemicals into polymers. wikipedia.org
Esterification of the two carboxylic acid groups is a primary strategy for modifying the functionality of the itaconate backbone. ataman-chemicals.com These modifications can produce a wide array of derivatives, including dimethyl itaconate, 4-octyl itaconate, and more complex prodrugs designed to improve properties like cellular permeability and oral bioavailability. nih.gov For instance, prodrugs have been developed that release itaconic acid or its active metabolites within the body, demonstrating a sophisticated approach to tuning the compound's pharmacological profile. nih.gov
In polymer chemistry, the structure of itaconic acid is modified to create advanced materials. However, challenges such as isomerization to mesaconic acid can occur under certain conditions, particularly in the presence of free amines during polycondensation reactions. mdpi.com To circumvent these undesired side reactions and achieve tunable functionalities like those required for UV-curing resins, specific synthetic strategies have been developed. One successful approach involves the use of preformed amido diols, which prevents the problematic aza-Michael addition and limits isomerization, leading to the successful synthesis of unsaturated poly(ester amide)s. mdpi.com
The following table summarizes various chemical modifications of the methylenesuccinate(2-) structure to achieve specific functionalities.
| Derivative/Modification | Reagents/Method | Resulting Functionality | Reference |
| Protein Itaconation | Cysteine residues | Post-translational protein modification | nih.gov |
| Ester Prodrugs | e.g., (4-Chloromethyl)-5-methyl-1,3-dioxol-2-one, potassium carbonate | Enhanced oral bioavailability and cellular permeability for therapeutic use | nih.gov |
| Poly(ester amide)s | Preformed amido diols with itaconic acid | Avoids side reactions, creates polymers suitable for applications like UV-curing | mdpi.com |
| Fire-Retardant Polymers | R₂P(O)H (phosphine oxide) | Michael addition incorporates fire-retardant properties into the polymer backbone | wikipedia.org |
| Dimethyl itaconate | Methanol | Thermal rearrangement studies; intermediate for further synthesis | oup.com |
Role as a Synthetic Intermediate
Methylenesuccinate(2-), primarily in its protonated form, itaconic acid, is recognized as a key bio-based platform chemical and a versatile synthetic intermediate. nih.govnews-medical.net Its utility stems from its bifunctional nature, containing both polymerizable and esterifiable groups. Historically obtained from the distillation of citric acid, it is now largely produced through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. atamanchemicals.comhmdb.ca
The compound serves as a valuable building block for a diverse range of industrial and commercial products. atamanchemicals.com In the polymer industry, itaconic acid is used as a comonomer and an alternative to petrochemical-derived monomers like acrylic acid or maleic acid. ataman-chemicals.commdpi.com Its incorporation into polymers can enhance properties such as adhesion and stability. The products synthesized from itaconic acid are extensive and include:
Polymers and Resins: It is a precursor for synthetic latexes, acrylate (B77674) latexes, unsaturated polyester (B1180765) resins, and acrylic plastics. mdpi.comnews-medical.net
Superabsorbent Materials: It is used in the production of superabsorbent polymers found in products like diapers. wikipedia.org
Adhesives and Paints: Itaconic acid is used commercially in the manufacturing of adhesives and paints. ataman-chemicals.com
Chemicals and Fuels: It serves as an intermediate for other valuable chemicals, such as styrene, 2-methyl-1,4-butanediol, and 3-methytetrahydrofuran, and has been explored for biofuel production. wikipedia.orgnews-medical.net
The following table details some of the key products synthesized using itaconic acid as an intermediate.
| Product Category | Specific Examples | Application | Reference |
| Polymers | Acrylate latexes, Unsaturated polyester resins, Styrene-butadiene rubber | Plastics, Resins, Synthetic rubber | wikipedia.orgnews-medical.net |
| Absorbents | Superabsorbent polymers | Diapers, Agriculture | wikipedia.org |
| Coatings & Adhesives | Paints, Adhesives | Industrial and consumer coatings | ataman-chemicals.com |
| Chemical Intermediates | 2-methyl-1,4-butanediol, 3-methytetrahydrofuran, Itaconic anhydride | Solvents, Further chemical synthesis | news-medical.nethmdb.ca |
| Consumer Products | Detergents, Anti-scaling agents | Cleaning agents | wikipedia.orgnews-medical.net |
Furthermore, the synthesis of itaconic acid derivatives for therapeutic applications highlights its role as a crucial starting material in medicinal chemistry. google.com In biochemical pathways, itaconic acid can be converted to itaconyl-CoA, which demonstrates its role as an intermediate in metabolic processes as well. science.gov The development of engineered Escherichia coli to produce itaconic acid from renewable sources underscores its importance as a sustainable synthetic building block. researchgate.net
Applications in Materials Science and Industrial Biotechnology
Role as a Monomer and Building Block in Polymer Science
As a monomer, methylenesuccinate(2-) and its parent compound, itaconic acid, are instrumental in creating novel polymers with tailored characteristics. atamanchemicals.comwiley.comrsc.org
Methylenesuccinate(2-) is a fundamental component in the synthesis of a variety of biopolymers and bio-based materials. researchgate.netreanin.com Its derivation from renewable resources like fermented sugars makes it an attractive, eco-friendly building block. multichemindia.comriverlandtrading.com The presence of multiple reactive sites allows for the creation of innovative biopolymers, including biodegradable plastics and materials for smart food packaging. mdpi.comresearchgate.net For instance, it can be used to produce poly(itaconic acid), a biodegradable and hydrophilic polymer. reanin.com Furthermore, itaconic acid can be chemically modified to incorporate other functionalities, such as clickable alkyne groups, enabling the synthesis of advanced antibacterial polymers with low toxicity. rsc.org
A notable application is in the production of poly(d,l-lactic acid-1,4-butanediol-itaconic acid) (PLABDIA), a copolymer synthesized through the polycondensation of lactic acid, butanediol, and itaconic acid. This PLA-based polymer is particularly suitable for packaging dry and greasy goods. mdpi.com
The versatility of methylenesuccinate(2-) extends to its use as a comonomer in polymerization with various other monomers, significantly modifying the properties of the resulting polymers. wiley.comriverlandtrading.com
Acrylonitrile (B1666552): The copolymerization of itaconic acid with acrylonitrile (AN) is a well-established industrial process for producing precursors for polyacrylonitrile (B21495) (PAN)-based carbon fibers. tandfonline.comresearchgate.net The inclusion of itaconic acid improves the properties of the resulting carbon fibers. researchgate.net However, the presence of itaconic acid can retard the polymerization rate of acrylonitrile in certain solvents like dimethylformamide (DMF), an effect that can be mitigated by additives such as triethylamine. researchgate.net Studies have shown that the reactivity ratio of itaconic acid is generally larger than that of acrylonitrile, indicating its preferential incorporation into the polymer chain. tandfonline.com The amount of itaconic acid in the copolymer is crucial, with an optimal content typically between 1.0 and 2.0 mol% for producing high-performance carbon fibers. researchgate.net
Styrene-Butadiene: Methylenesuccinate(2-) is also copolymerized with styrene (B11656) and butadiene to produce styrene-butadiene-itaconic acid (SBR) latexes. tnjchem.comprepchem.com These latexes are widely used in applications such as paper coatings, carpet backing, and paints for metal and concrete, where they enhance adhesion and chemical resistance. reanin.comtnjchem.comscispace.com The process often involves the gradual addition of butadiene to an aqueous phase containing styrene and itaconic acid to produce a water-retaining latex with excellent machinability for pigmented paper-coating slips. scispace.comgoogle.com Research has also explored the synthesis of bio-based elastomers like poly(dibutyl itaconate-butadiene) as a sustainable alternative to traditional styrene-butadiene rubber, showing promising mechanical properties and low-temperature resistance. mdpi.com
Copolymerization of Methylenesuccinate(2-) with Various Monomers
| Comonomer | Resulting Polymer/Latex | Key Applications | Notable Research Findings |
|---|---|---|---|
| Acrylonitrile (AN) | Poly(acrylonitrile-co-itaconic acid) (P(AN-co-IA)) | Precursor for carbon fibers. tandfonline.comresearchgate.net | Itaconic acid incorporation improves carbon fiber properties. researchgate.net Optimal content is 1.0-2.0 mol%. researchgate.net |
| Styrene and Butadiene | Styrene-Butadiene-Itaconic Acid (SBR) Latex | Paper coatings, carpet backing, paints. reanin.comtnjchem.com | Enhances adhesion and chemical resistance. reanin.com Bio-based alternatives show good mechanical properties. mdpi.com |
| Acrylic and Methacrylic Acid Esters | Acrylic Resins | Emulsion coatings, leather coatings, automotive and appliance coatings. tnjchem.com | Improves adhesion, color, and weather resistance. tnjchem.com |
The incorporation of methylenesuccinate(2-) into polymer backbones leads to the development of specialized resins and coatings with enhanced performance characteristics. wiley.comriverlandtrading.com When itaconic acid is reacted with acrylic or methacrylic acid esters, it forms resins that are widely used in emulsion coatings, leather coatings, and coatings for automobiles and appliances. tnjchem.com These coatings exhibit improved adhesion, color retention, and weather resistance. tnjchem.com
Waterborne acrylic resins co-modified with itaconic acid and silane (B1218182) coupling agents, such as γ-methacryloxypropyl triisopropoxidesilane, have been shown to possess significantly improved mechanical properties, thermal stability, water resistance, and corrosion resistance. bohrium.com This makes them promising for applications in waterproof and anticorrosive coatings. bohrium.com Furthermore, polyesters derived from itaconic acid are gaining interest for use in UV-curing resins for coatings, inks, and adhesives. researchgate.net
Methylenesuccinate(2-) is a key ingredient in the synthesis of superabsorbent polymers (SAPs) and ion-exchange resins, owing to its carboxylic acid functionalities. riverlandtrading.commdpi.com
Superabsorbent Polymers (SAPs): Itaconic acid-based SAPs are being developed as biocompatible and environmentally friendly alternatives to traditional polyacrylate-based SAPs. multichemindia.commdpi.com While the polymerization of itaconic acid alone can be slow, copolymerization with other monomers like vinyl sulfonic acid or grafting onto natural polymers like acacia gum can produce SAPs with high water absorbency. mdpi.comasianpubs.orgasianpubs.org The performance of these SAPs, particularly their absorbency under load, can be significantly enhanced through techniques like surface crosslinking. mdpi.comnih.gov Research has demonstrated that optimizing surface-crosslinking conditions can yield itaconic acid-based SAPs with excellent centrifuge retention capacity and absorbency. mdpi.comnih.gov
Ion-Exchange Resins: The carboxylic acid groups in polymers derived from methylenesuccinate(2-) make them suitable for use as ion-exchange resins. ottokemi.com These resins have applications in water treatment and the separation of various compounds. acs.orgresearchgate.net Studies have investigated the use of strongly basic anion-exchange resins for the effective separation of itaconic acid from aqueous solutions, a crucial step in its purification process after fermentation. acs.orgresearchgate.netwiley.com The efficiency of this separation is influenced by factors such as pH, temperature, and the concentration of the itaconic acid solution. researchgate.net
Applications in Functional Polymers
| Functional Polymer | Role of Methylenesuccinate(2-) | Key Research Findings and Properties |
|---|---|---|
| Superabsorbent Polymers (SAPs) | Serves as a biocompatible and biodegradable monomer. multichemindia.commdpi.com | Copolymerization and surface crosslinking enhance water absorbency. mdpi.comnih.gov Itaconic acid-based SAPs can achieve high centrifuge retention and absorbency under load. mdpi.com |
| Ion-Exchange Resins | Provides carboxylic acid functional groups for ion exchange. ottokemi.com | Strongly basic anion-exchange resins are effective for separating itaconic acid from fermentation broths. acs.orgresearchgate.net Resins like Purolite A-500P and PFA-300 show high affinity for itaconic acid. acs.org |
Utilization in Sustainable Chemical Processes
The bio-based origin of methylenesuccinate(2-) is a driving force for its increasing use in sustainable chemical manufacturing, aiming to reduce reliance on fossil fuels.
Methylenesuccinate(2-), produced through the fermentation of carbohydrates, is a prime candidate to replace petroleum-derived platform chemicals like acrylic acid and methacrylic acid in the polymer industry. mdpi.comatamanchemicals.com Its versatile chemical structure allows it to be a building block for a wide range of products traditionally made from petrochemicals, including plastics, resins, and synthetic fibers. atamanchemicals.comreanin.com The U.S. Department of Energy has recognized itaconic acid as one of the top 12 potential bio-based platform chemicals. nih.govwiley.com The growing demand for sustainable and eco-conscious materials has led to a significant increase in the adoption of bio-based itaconic acid in various industrial applications. reanin.com
Application in Green Chemistry Initiatives
Methylenesuccinate(2-), derived from itaconic acid, is a significant contributor to green chemistry initiatives, primarily due to its production from renewable resources and its role as a bio-based platform chemical. mdpi.comacs.org The US Department of Energy has recognized itaconic acid as one of the top 12 building block chemicals derivable from biomass. mdpi.com This classification underscores its potential to replace petroleum-based chemicals in various applications, thereby reducing the carbon footprint of industrial processes. fz-juelich.deunimib.it
The primary route to itaconic acid is through the fermentation of carbohydrates, such as glucose, molasses, or other forms of biomass, by microorganisms like the fungus Aspergillus terreus. mdpi.comnih.govatamanchemicals.com This biological production method is more environmentally friendly and sustainable compared to conventional chemical synthesis from fossil fuels. mdpi.comunep.org Green chemistry emphasizes the use of renewable feedstocks, and the fermentation process for itaconic acid aligns directly with this principle. unep.org
Furthermore, the use of methylenesuccinate(2-) and its parent acid in polymer synthesis represents a move towards more sustainable materials. researchgate.net It serves as a green alternative to monomers like acrylic and methacrylic acid, which are traditionally derived from petrochemicals. rsc.orgresearchgate.net Polymers derived from itaconic acid are finding applications in biodegradable plastics, adhesives, coatings, and resins, contributing to the development of products with a reduced environmental impact. atamanchemicals.comresearchgate.net Research is ongoing to optimize the production of itaconic acid from various waste feedstocks, which would further enhance its green credentials by integrating waste streams into valuable chemical production. mdpi.com
Key aspects of Methylenesuccinate(2-)'s role in green chemistry are summarized in the table below.
| Green Chemistry Principle | Relevance of Methylenesuccinate(2-)/Itaconic Acid | Research Findings |
| Use of Renewable Feedstocks | Itaconic acid is produced via fermentation of biomass (e.g., glucose, agricultural waste). mdpi.comatamanchemicals.com | Industrial production primarily uses Aspergillus terreus for fermentation, with ongoing research into using alternative, low-cost renewable raw materials. nih.govresearchgate.net |
| Safer Chemicals and Products | Itaconic acid is a non-toxic organic compound derived from natural processes. google.com | It is used to synthesize biodegradable polymers, reducing reliance on persistent, petroleum-based plastics. mdpi.comrsc.org |
| Design for Energy Efficiency | Fermentation processes operate at ambient temperatures and pressures, unlike many petrochemical processes. | Efforts are focused on improving fermentation efficiency to increase final product concentration and reduce energy-intensive downstream processing. fz-juelich.deresearchgate.net |
| Waste Prevention | Utilization of agricultural and food by-products as feedstocks for fermentation can minimize waste. mdpi.com | Research explores the use of various waste streams to lower manufacturing costs and support a circular bioeconomy. mdpi.com |
Application in Chelation and Metal Extraction
The dicarboxylic acid structure of methylenesuccinate(2-)'s parent compound, itaconic acid, makes it an effective chelating agent capable of binding to metal ions. atamanchemicals.com This property is valuable for various industrial processes, including water treatment and metal extraction. atamanchemicals.comresearchgate.net Chelating agents form stable, water-soluble complexes with metal ions, which facilitates their removal from contaminated solutions. researchgate.net
Polymers based on itaconic acid have been synthesized and studied for their ability to remove heavy metal ions from wastewater. researchgate.net These polymers, such as poly(itaconic acid), can bind with toxic heavy metals like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). researchgate.netacs.org The effectiveness of metal ion removal is often dependent on factors like pH, with optimal binding typically occurring in basic conditions where the carboxylic acid groups are deprotonated, enhancing their ability to coordinate with positively charged metal ions. researchgate.netredalyc.org
Research has demonstrated that hydrogels and other polymer matrices incorporating itaconic acid show significant potential for heavy metal remediation. For instance, a study on poly(itaconic acid)-assisted ultrafiltration reported high removal efficiencies for several heavy metal ions, with lead being removed most effectively. researchgate.net Another study investigated a copolymer of 2-(acrylamido)-2-methyl-1-propanesulfonic acid and itaconic acid, which effectively removed Pb²⁺, Cu²⁺, and Cd²⁺ ions from aqueous solutions. acs.org The presence of the two carboxyl groups on the itaconic acid repeating unit is considered more effective for metal removal compared to polymers with single carboxyl groups. researchgate.net Patents have also been filed for the use of itaconic acid polymers as chelating agents in various applications. google.comgoogle.com
The table below details the removal efficiency of poly(itaconic acid) for various metal ions as found in research studies.
| Metal Ion | Polymer System | Removal Efficiency (%) | Key Findings |
| Pb(II) | Poly(itaconic acid)-assisted ultrafiltration | 86% | Highest rejection among the tested ions; removal is pH-dependent. researchgate.net |
| Cu(II) | Poly(itaconic acid)-assisted ultrafiltration | >70% | Effective removal, following the trend Pb²⁺ > Cu²⁺. researchgate.net |
| Sn(II) | Poly(itaconic acid)-assisted ultrafiltration | ~60% | Moderate removal efficiency. researchgate.net |
| Zn(II) | Poly(itaconic acid)-assisted ultrafiltration | ~50% | Lower removal compared to Pb(II) and Cu(II). researchgate.net |
| Cd(II) | Poly(itaconic acid)-assisted ultrafiltration | 36.5% | Lowest rejection in the series, but still significant. researchgate.net |
| Pb(II), Cu(II), Cd(II) | Poly(AMPS-co-itaconic acid) Hydrogel | High | The copolymer demonstrated effective noncompetitive removal of all three ions. acs.orgacs.org |
Role in Coordination Polymer Chemistry for Advanced Materials
Methylenesuccinate(2-), as the deprotonated form of itaconic acid, serves as a versatile and flexible ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Its ability to bend and rotate, combined with its multiple coordination sites through the carboxylate groups, allows for the construction of diverse and complex architectures, including 1D, 2D, and 3D networks. researchgate.net These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, sensing, and magnetism. redalyc.org
Researchers have successfully synthesized a variety of CPs using itaconic acid with different metal ions, including cobalt(II), calcium(II), copper(II), zinc(II), and various lanthanides. rsc.orgresearchgate.netredalyc.org The resulting structures exhibit a range of interesting properties. For example, a 2D calcium-itaconate CP was found to be photoluminescent, a rare characteristic for calcium-based CPs. rsc.org Mixed-metal CPs containing copper and gadolinium linked by itaconate have shown a significant magnetocaloric effect, suggesting potential for use in low-temperature refrigeration. rsc.org
The synthesis of itaconate-based CPs can be achieved through various methods, including solvothermal reactions and mechanochemical synthesis, which is a solvent-free, greener approach. researchgate.netelizadeuniversity.edu.ng The structural diversity and functionality of these CPs can be further tuned by introducing secondary ligands, leading to mixed-ligand frameworks with unique topologies and properties. researchgate.net For instance, cobalt(II) CPs incorporating itaconate and different N-donor ligands have been shown to exhibit antiferromagnetic coupling between the metal centers. researchgate.net
The table below summarizes selected itaconic acid-based coordination polymers and their notable properties.
| Metal Ion(s) | Ligand(s) | Dimensionality | Notable Property/Application |
| Ca(II) | Itaconate | 2D | Photoluminescence. rsc.org |
| Cu(II), Gd(III) | Itaconate | 2D | Large magnetocaloric effect (low-temperature refrigeration). rsc.org |
| Co(II) | Itaconate, bpe, bib, btmb | 2D & 3D | Antiferromagnetic coupling. researchgate.net |
| Cu(II) | Itaconate | - | Vapochromic behavior (potential for solvent vapor sensing). elizadeuniversity.edu.ngelizadeuniversity.edu.ng |
| Zn(II), Sm(III) | Itaconate | - | Formation of coordination complexes with potential for polymeric structures. redalyc.org |
Precursor for Carbon Nanomaterials (e.g., Carbon Dots)
Methylenesuccinate(2-)'s parent compound, itaconic acid, has emerged as a promising green precursor for the synthesis of carbon nanomaterials, particularly carbon dots (CDs). rsc.orgresearchgate.net CDs are a class of quasi-spherical, fluorescent nanoparticles that have garnered significant attention for applications in sensing, bioimaging, and photocatalysis due to their excellent optical properties, water solubility, and low toxicity. rsc.orgnih.gov
The synthesis of CDs from itaconic acid aligns with the principles of green chemistry, utilizing a bio-based, renewable starting material. rsc.orgresearchgate.net A common method for this conversion is through simple microwave-assisted or hydrothermal treatment, which are rapid and energy-efficient processes. rsc.orgacs.org Itaconic acid is a particularly suitable precursor because its structure, containing a double bond, facilitates the polymerization and subsequent carbonization processes that are key to CD formation. rsc.org
Researchers have successfully synthesized highly luminescent, nitrogen-doped CDs (N-CDs) by reacting itaconic acid with a nitrogen source like ethylenediamine. rsc.org These N-CDs exhibit high quantum yields and stability. A notable application of these itaconic acid-derived CDs is in the development of fluorescent sensors. For example, they have been demonstrated to be highly sensitive and selective sensors for the detection of ferric ions (Fe³⁺) in aqueous solutions. rsc.orgnih.gov The fluorescence of the CDs is quenched in the presence of Fe³⁺, providing a mechanism for quantitative detection. rsc.org The use of itaconic acid not only provides a sustainable route to these advanced nanomaterials but also allows for the creation of functionalized CDs with tailored properties for specific applications. acs.org
The table below presents key findings from research on the synthesis of carbon dots from itaconic acid.
| Precursors | Synthesis Method | Resulting Nanomaterial | Key Finding/Application |
| Itaconic Acid, Ethylenediamine | Microwave Irradiation | Nitrogen-doped Carbon Dots (N-CDs) | Highly luminescent; selective and sensitive fluorescence sensor for Fe³⁺ ions. rsc.org |
| Itaconic Acid, Polyethylenimine (PEI) | Hydrothermal | Carbon-carbon double bond functional CDs | Nanosensor for phenylephrine (B352888) detection via fluorescence quenching-recovery. acs.org |
| Citric Acid (thermal decomposition intermediate) | Hydrothermal | Amorphous Carbon Dots (a-CDs) | Itaconic anhydride (B1165640) identified as a key intermediate in the formation of CDs from citric acid. acs.org |
Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For methylenesuccinate(2-), both gas and liquid chromatography are utilized to assess purity and quantify its presence in complex samples.
Gas chromatography is a powerful tool for assessing the purity of volatile and thermally stable compounds. However, the direct analysis of dicarboxylic acids like methylenesuccinic acid is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the GC inlet. To overcome these limitations, derivatization is a necessary prerequisite for analysis. colostate.edusigmaaldrich.com
The most common derivatization strategy is silylation, where the acidic protons of the carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the acid into its more volatile and thermally stable TMS ester. nih.gov Another approach is alkylation to form esters (e.g., methyl esters), which also increases volatility. colostate.edu
A specialized technique, Pyrolysis-Gas Chromatography (Py-GC), has been used for the qualitative identification of itaconic acid within polymer structures. In this method, the polymer is thermally decomposed (pyrolyzed), and the itaconic acid residues are derivatized in-situ with primary amines like methylamine (B109427) or ethylamine (B1201723) to form a stable cyclic imide. nih.govacs.org This derivative is then amenable to GC analysis.
For purity assessment of a methylenesuccinate sample, a typical workflow would involve dissolving the sample, adding an internal standard, performing a derivatization reaction (e.g., silylation), and injecting the resulting solution into a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rbmb.net The FID provides a response proportional to the mass of carbon, allowing for the quantification of impurities relative to the main component. researchgate.net The purity is determined by comparing the peak area of the derivatized methylenesuccinate to the total area of all detected peaks.
Table 1: GC Derivatization Approaches for Methylenesuccinate Analysis
| Derivatization Method | Reagent Example | Derivative Formed | Purpose |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability for GC-MS/FID analysis. |
| Alkylation | Methanol (B129727) (with catalyst) | Methyl ester | Increases volatility. |
| Imide Formation (Py-GC) | Methylamine / Ethylamine | Cyclic imide | Enables qualitative identification from a polymer matrix. nih.govacs.org |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the identification and quantification of methylenesuccinate(2-) in complex biological matrices without the need for derivatization. nih.gov Its application is crucial in metabolomics, where itaconate is a key metabolite in immune cells. scielo.br
A highly sensitive and specific method involves coupling HPLC with tandem mass spectrometry (HPLC-MS/MS). nih.gov This approach allows for the precise quantification of itaconate and its isomers, mesaconate and citraconate, even at low concentrations found in plasma and cell extracts. nih.gov The separation is typically achieved using reversed-phase chromatography.
In one established method, a C18 column is used with a gradient elution profile. The mobile phase consists of an aqueous component (e.g., water with a small amount of formic acid to control pH) and an organic component (e.g., methanol or acetonitrile). nih.gov The total run time can be optimized to be relatively short, often around 11 minutes, with itaconate and its isomers eluting at distinct retention times, allowing for their baseline separation. nih.gov
The lower limit of quantification (LLOQ) for itaconate using HPLC-MS/MS can reach the sub-micromolar range (e.g., 0.098 µM in a 50 µL sample), demonstrating the method's high sensitivity. nih.gov UV detection is also possible, typically in the 200-210 nm range where the carboxyl group absorbs, but it is less sensitive and specific compared to mass spectrometry. nih.govshimadzu.com
Table 2: Example HPLC-MS/MS Parameters for Itaconate Quantification
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Elution | Gradient | nih.gov |
| Total Run Time | ~11 minutes | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| LLOQ (Itaconate) | 0.098 µM | nih.gov |
| Retention Order | Citraconate -> Mesaconate -> Itaconate | nih.gov |
Electrophoretic Methodologies
Capillary electrophoresis offers an alternative to chromatography, separating ions based on their electrophoretic mobility in an electric field.
Capillary Zone Electrophoresis (CZE) is an effective technique for separating small, charged molecules like dicarboxylic acids. When coupled with a conductivity detector, it provides a robust method for analyzing mixtures of these compounds. stanford.edu Conductivity detection is well-suited for small, highly mobile ions that may not possess a UV chromophore. stanford.edustanford.edu
Research has demonstrated the successful baseline resolution of methylenesuccinic (itaconic) acid from its isomers—fumaric, maleic, and citraconic (methylmaleic) acids—using CZE. stanford.edu The separation is achieved by applying a high voltage (e.g., 25 kV) across a fused-silica capillary filled with a background electrolyte (BGE). stanford.edu
The composition of the BGE is critical for achieving separation. A common BGE for organic acid analysis consists of 2-morpholinoethanesulfonic acid (MES) buffered with histidine (His). stanford.edu To control the electroosmotic flow (EOF), a cationic surfactant such as tetradecyltrimethylammonium bromide (TTAB) is often added to the electrolyte. stanford.edu This allows for the analysis of anions by reversing the typical EOF direction. The analytes are detected as they pass a conductivity cell, where they cause a change in the conductivity of the BGE. The signal is generally proportional to the difference in mobility between the analyte ion and the co-ion of the BGE. nih.gov
Table 3: CZE Conditions for the Separation of Dicarboxylic Acid Isomers
| Parameter | Condition | Reference |
| Technique | Capillary Zone Electrophoresis (CZE) | stanford.edu |
| Capillary | Fused-silica (e.g., 75 µm i.d., 67 cm length) | stanford.edu |
| Background Electrolyte (BGE) | 10 mM MES/His buffer, pH 6.0 | stanford.edu |
| EOF Modifier | 0.5 mM TTAB | stanford.edu |
| Applied Voltage | 25 kV | stanford.edu |
| Detection | On-column conductivity | stanford.edu |
| Separated Analytes | Fumaric, Maleic, Citraconic, and Methylenesuccinic acids | stanford.edu |
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the definitive structural confirmation of a molecule. Nuclear Magnetic Resonance provides detailed information about the atomic arrangement within the methylenesuccinate(2-) ion.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including methylenesuccinate. stanford.eduresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm its unique structure, which features a methylene (B1212753) group (=CH₂) and a methylene (-CH₂-) adjacent to two carboxyl groups. nih.gov
In ¹H NMR spectroscopy, the protons on the exocyclic double bond (=CH₂) typically appear as two distinct signals in the olefinic region (around 5.8 and 6.3 ppm), while the protons of the adjacent methylene group (-CH₂-) produce a singlet further upfield (around 3.4 ppm). nih.goviaea.org
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of itaconate shows five distinct carbon signals: two for the carboxyl groups (>170 ppm), two for the sp² hybridized carbons of the double bond (one quaternary and one methylene), and one for the sp³ hybridized methylene carbon. stanford.edumdpi.com
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate protons with their directly attached carbons, confirming the assignments made in the 1D spectra. researchgate.netnih.gov More advanced experiments like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range (2- and 3-bond) correlations, fully piecing together the molecular structure. chemrevlett.com
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for Itaconic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH (C1) | - | 178.6 |
| -C- (C2) | - | 139.1 |
| -CH₂- (C3) | 3.15 | 44.7 |
| -COOH (C4) | - | 183.4 |
| =CH₂ (C5) | 5.85 / 5.37 | 124.8 |
Note: Data corresponds to itaconic acid at pH 7.4 in D₂O, referenced to DSS, from the Biological Magnetic Resonance Bank (BMRB) entry bmse000137. stanford.edu Values may vary slightly depending on solvent and pH.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of itaconic acid, the protonated form of methylenesuccinate(2-), the IR spectrum reveals characteristic absorption bands corresponding to its key structural features.
The most prominent feature in the IR spectrum of itaconic acid is the very broad absorption band observed in the range of 2800–3400 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are typically involved in hydrogen bonding. Another strong and narrower peak appears at approximately 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. The presence of a carbon-carbon double bond (C=C) is indicated by a stretching vibration peak around 1640 cm⁻¹. Other notable peaks include C-O-H in-plane bending at about 1400 cm⁻¹, C-O stretching around 1200 cm⁻¹, and O-H out-of-plane bending near 920 cm⁻¹. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2800–3400 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 1710 (strong) | C=O stretch | Carboxylic acid (-COOH) |
| 1640 | C=C stretch | Alkene (=CH₂) |
| 1400 | C-O-H in-plane bend | Carboxylic acid (-COOH) |
| 1200 | C-O stretch | Carboxylic acid (-COOH) |
| 920 | O-H out-of-plane bend | Carboxylic acid (-COOH) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For itaconic acid (molecular weight: 130.1 g/mol ), mass spectrometry confirms the molecular ion peak (M+) and reveals characteristic fragment ions.
In electron ionization mass spectrometry, the molecular ion of itaconic acid may be observed at a mass-to-charge ratio (m/z) of 130. The fragmentation of dicarboxylic acids is often characterized by the loss of water (H₂O, 18 Da), a hydroxyl group (-OH, 17 Da), and a carboxyl group (-COOH, 45 Da). For short-chain carboxylic acids, peaks resulting from the loss of OH (M-17) and COOH (M-45) are typically prominent due to the cleavage of bonds adjacent to the carbonyl group.
| m/z | Possible Fragment | Neutral Loss |
|---|---|---|
| 130 | [C₅H₆O₄]⁺ | - |
| 113 | [M - OH]⁺ | -OH |
| 112 | [M - H₂O]⁺ | -H₂O |
| 85 | [M - COOH]⁺ | -COOH |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For itaconic acid, XRD studies have provided detailed information about its crystal system, space group, and unit cell dimensions.
Itaconic acid crystallizes in the orthorhombic system. The unit cell dimensions have been determined from powder diffraction data. Systematic absences in the diffraction pattern are consistent with two possible space groups: Pca2₁ or Pcam. spectrabase.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ or Pcam |
| a | 5.45 ± 0.01 Å |
| b | 18.45 ± 0.03 Å |
| c | 11.45 ± 0.02 Å |
| Molecules per unit cell (Z) | 8 |
| Calculated Density | 1.50 g/cm³ |
UV-Vis Spectroscopy for Electronic Transitions (if applicable)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The structure of methylenesuccinate(2-) contains chromophores—specifically, a carbon-carbon double bond (C=C) conjugated with a carboxyl group (C=O)—that absorb in the UV region.
The absorption of UV radiation by organic molecules is restricted to certain functional groups that contain valence electrons with low excitation energy. In methylenesuccinate(2-), the possible electronic transitions are π → π* and n → π*. shu.ac.uk
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are characteristic of unsaturated systems like the C=C and C=O groups in methylenesuccinate(2-). These transitions are typically high in intensity. idc-online.com
n → π transitions:* These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carboxyl groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. idc-online.com
The conjugation between the C=C double bond and the C=O group is expected to shift the absorption maximum (λmax) to a longer wavelength compared to isolated chromophores.
Photoluminescence Spectroscopy for Carbon Dot Characterization
While methylenesuccinate(2-) itself is not typically characterized by photoluminescence, it serves as a precursor for the synthesis of highly luminescent carbon dots (CDs). Photoluminescence spectroscopy is crucial for characterizing these nanomaterials.
Nitrogen-doped carbon dots (N-CDs) synthesized from itaconic acid exhibit strong fluorescence. The photoluminescence spectra of these N-CDs show excitation-dependent emission behavior. For instance, when excited at 355 nm, they can exhibit a strong emission peak. The quantum yield of these CDs can be calculated by comparing their integrated photoluminescence intensities and absorbance values with a standard reference like quinine (B1679958) sulfate.
Titrimetric Analysis for Quantitative Determination
Titrimetric analysis, specifically acid-base titration, is a classical and reliable method for the quantitative determination of itaconic acid. As a dicarboxylic acid, itaconic acid has two acidic protons that can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH).
The titration involves dissolving a known amount of the itaconic acid sample in water and then slowly adding a standardized solution of NaOH. The pH of the solution is monitored throughout the titration. The titration curve of itaconic acid with a strong base will show two equivalence points, corresponding to the neutralization of the two carboxylic acid groups. The dissociation constants (pKa) for itaconic acid are approximately 3.85 and 5.45. By identifying the volume of titrant required to reach these equivalence points, the concentration of itaconic acid in the original sample can be accurately calculated.
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, which solve the Schrödinger equation under various approximations, are fundamental to predicting the behavior of molecules. scienceopen.com These methods are used to analyze reaction mechanisms, estimate reaction pathways, and determine transition state energies. rsc.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure and properties of molecules. numberanalytics.comscispace.com It has been widely applied to understand chemical concepts like electronegativity, hardness, and reactivity. scispace.com DFT calculations are routinely used to determine the potential energy surface for systems containing several hundred atoms. scienceopen.com
In the context of itaconic acid and its anions, DFT has been employed to gain insight into their molecular structure and reactivity. For instance, geometry-optimized structures using the B3LYP method with the 6-31+G* basis set have been used to understand the relative rates of decarboxylation for different protonation states of itaconic acid. acs.org Such studies reveal that the itaconate dianion is comparatively stable and less prone to decarboxylation than the monoanion or the fully protonated acid. acs.org
DFT calculations provide detailed information about the electronic distribution within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include:
Electron Density Distribution: Maps the probability of finding an electron at any given point, highlighting regions of high and low electron density.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution and is used to predict how a molecule will interact with other charged species. For Methylenesuccinate(2-), the ESP would show significant negative potential around the two carboxylate groups.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the interactions between atoms, such as the vital role of non-bonded electron interactions between oxygen/nitrogen atoms and metal vacant orbitals in complexation. sioc-journal.cn
Table 1: Common Parameters and Methods in DFT Studies
| Parameter/Method | Description | Relevance to Methylenesuccinate(2-) |
|---|---|---|
| Functional (e.g., B3LYP) | Approximates the exchange-correlation energy within DFT. B3LYP is a popular hybrid functional. core.ac.uk | Used to calculate optimized geometries and reaction energetics for itaconic acid species. acs.org |
| Basis Set (e.g., 6-31+G) | A set of mathematical functions used to build molecular orbitals. 6-31+G is a Pople-style basis set that includes diffuse and polarization functions. acs.org | Provides a flexible description of the electron distribution, important for anions like Methylenesuccinate(2-). acs.org |
| Solvation Model (e.g., IEFPCM) | Accounts for the effect of a solvent on the molecule's properties. sioc-journal.cn | Crucial for accurately modeling the behavior and stability of the charged dianion in aqueous environments. |
| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms (the equilibrium structure). | Determines the most stable 3D structure, bond lengths, and angles of the dianion. |
Computational Investigations of Spectroscopic Properties
Computational methods are extensively used to predict and interpret spectroscopic data. DFT calculations, in particular, are effective for simulating vibrational spectra (Infrared and Raman). core.ac.uk By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign specific peaks in an experimental spectrum to particular atomic motions. sioc-journal.cn
For example, the decarboxylation kinetics of itaconic acid have been monitored in real-time using FTIR spectroscopy, with DFT calculations providing insight into the underlying molecular structures. acs.org Theoretical vibrational analysis of related metal-carboxylate complexes has allowed for the assignment of important infrared spectral peaks, including the metal-ligand stretching frequencies (ν(M–N) and ν(M–O)). sioc-journal.cn For Methylenesuccinate(2-), computational spectroscopy could predict the characteristic vibrational frequencies for the C=C bond, the C=O bonds of the carboxylate groups, and the C-C stretching and bending modes, aiding in its experimental identification.
Molecular Modeling and Simulation
While quantum mechanics provides a highly detailed electronic description, its computational cost can be prohibitive for large systems or long timescales. wikipedia.org Molecular modeling and simulation techniques, which often use classical mechanics principles, bridge this gap. ug.edu.pl
Molecular Mechanics (MM) for Conformational Analysis and Stability
Molecular Mechanics (MM) uses empirical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. ug.edu.pl This approach is significantly faster than quantum methods and is the method of choice for studying the conformational flexibility of large molecules. nih.gov
The conformational landscape of a molecule—the collection of shapes it can adopt—is determined by rotations around its single bonds. MM is used to perform conformational searches to identify low-energy conformers and to calculate the energy barriers between them. wikipedia.org For Methylenesuccinate(2-), key dihedral angles would include the rotation around the C-C single bonds in its backbone. Detailed conformational analyses of related molecules, such as propionic and isobutyric acids, have been performed using various force fields (e.g., MM3, CFF91) and compared with ab initio calculations to ensure reliability. irb.hr These studies determine the potential energy surface (PES) as a function of torsion angles, revealing the most stable conformations. irb.hr For Methylenesuccinate(2-), this analysis would reveal the preferred orientations of the two carboxylate groups relative to each other and to the methylene (B1212753) group.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. mdpi.com This provides a detailed picture of the molecule's dynamic behavior and its interactions with its environment, such as a solvent or other molecules. mdpi.com
All-atom MD simulations have been used to investigate the dynamic structural behavior of copolyesters containing itaconate units. mdpi.com In these studies, force fields like COMPASS are employed within an isothermal-isobaric (NPT) ensemble to simulate the system at a constant temperature and pressure. mdpi.com Analysis of the simulation trajectory can yield important properties: mdpi.com
Radius of Gyration (Rg): A measure of the molecule's compactness.
Mean Square Displacement (MSD): Used to characterize the translational mobility of molecules and calculate diffusion coefficients.
Interaction Energies: Quantifies the strength of interactions between the molecule and its surroundings, such as between itaconate and a metal electrode surface or a protein's active site. mdpi.comresearchgate.net
MD simulations can reveal how Methylenesuccinate(2-) interacts with water molecules, forming a hydration shell, or how it binds to a protein, providing insights into its biological roles. researchgate.netmcgill.ca
Computational Studies of Reaction Mechanisms and Transition States
Understanding a chemical reaction requires identifying the reactants, products, and all intermediate and transition states that connect them. numberanalytics.com A transition state is a specific configuration along the reaction coordinate that represents an energy maximum, corresponding to a saddle point on the potential energy surface. numberanalytics.comnih.gov Due to their transient and unstable nature, transition states are challenging to observe experimentally, making computational exploration essential. ims.ac.jp
Computational methods like DFT are widely used to locate and characterize transition states by optimizing their geometry and calculating their energy and vibrational frequencies. numberanalytics.com The path connecting reactants to products via the transition state is known as the intrinsic reaction coordinate (IRC). nih.gov
The decarboxylation of itaconic acid provides a relevant example. acs.org Computational studies can map the potential energy surface for the removal of a carboxyl group from the different protonation states of itaconic acid. These calculations would locate the transition state for the decarboxylation of Methylenesuccinate(2-) and determine the associated activation energy. This energy barrier explains the experimental observation that the dianion is relatively resistant to decarboxylation compared to the monoanion. acs.org Such computational approaches are powerful tools for predicting reaction outcomes and understanding the factors that control chemical reactivity. numberanalytics.com
Computational Approaches to Enzymatic Reactions
Computational methods have become indispensable tools for elucidating the complex mechanisms of enzymatic reactions at an atomic level. For enzymes that interact with methylenesuccinate(2-)—more commonly known by its protonated form, itaconic acid—and its derivatives, these approaches provide critical insights into catalytic processes and molecular recognition that are often difficult to capture through experimental techniques alone.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying chemical reactions in large biological systems like enzymes. nih.govnih.gov This approach partitions the system into two regions: a small, critical area, such as the active site where bond-breaking and bond-forming events occur, which is treated with high-level quantum mechanics (QM), and the surrounding protein and solvent environment, which is described by computationally less expensive molecular mechanics (MM) force fields. researchgate.netnih.gov This dual-level treatment allows for an accurate description of the electronic rearrangements during catalysis while still accounting for the influence of the entire protein structure. rsc.orgnih.gov
The QM region captures the detailed electronic structure of the reacting species, enabling the characterization of transition states and reaction intermediates. nih.gov The MM region, meanwhile, models the steric and electrostatic effects of the enzyme's framework on the reaction. researchgate.net The interaction between the two regions is a critical aspect of the methodology, with electrostatic embedding being a common approach where the QM calculation is influenced by the point charges of the MM atoms. researchgate.net This methodology has been successfully applied to understand catalysis, predict the reactivity of inhibitors, and analyze the effects of protein conformation and dynamics on enzymatic reactions. bioexcel.eu
A notable application of this methodology in the context of methylenesuccinate is the study of isocitrate lyase (ICL) from Mycobacterium tuberculosis (tbICL), an enzyme that is a target of itaconate. researchgate.netresearchgate.net Although the primary reaction studied was the cleavage of isocitrate, the investigation was motivated by the need to understand the enzyme's inhibition by itaconate. Researchers employed a two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) QM/MM method to model the catalytic mechanism. researchgate.net
The setup for such a QM/MM study involves careful selection of the QM and MM regions based on the hypothesized reaction mechanism. In the tbICL study, the QM region was defined to include the substrate (isocitrate), key catalytic residues (like Asp108, Cys191, and Arg228), and a crucial water molecule, totaling over 100 atoms. The remainder of the dimeric enzyme and surrounding water molecules constituted the MM region. researchgate.net Such studies provide detailed energetic profiles of the reaction pathway, helping to identify the roles of specific amino acid residues in catalysis and substrate binding. researchgate.netresearchgate.net
| Parameter | Description |
| Methodology | Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Primary Goal | To model bond-breaking/forming events in the enzyme active site. |
| QM Region | Substrate, ligand, and key catalytic amino acid residues. Treated with quantum mechanics (e.g., DFT, semi-empirical methods). |
| MM Region | Remainder of the protein, solvent molecules. Treated with molecular mechanics (e.g., classical force fields like AMBER, CHARMM). |
| Boundary | Covalent bonds crossing the QM/MM border are typically treated with link atoms (e.g., hydrogen atoms). researchgate.net |
| Interaction | Electrostatic embedding, where the QM calculation includes the electrostatic field of the MM region. researchgate.net |
Ligand-Enzyme Binding and Catalytic Mechanism Simulations
Molecular dynamics (MD) simulations and molecular docking are key computational techniques used to explore the binding of ligands like methylenesuccinate to enzymes and to simulate their catalytic mechanisms. These methods provide a dynamic view of molecular interactions, conformational changes, and the factors governing substrate specificity and enzyme efficiency. nih.gov
Ligand-Enzyme Binding: Molecular docking is frequently used to predict the preferred binding orientation of a ligand within an enzyme's active site. For instance, computational docking was used to investigate the enzymatic polycondensation of itaconic acid esters, revealing structural factors that were responsible for low reactivity. researchgate.net In another study, docking simulations of itaconic acid into the active sites of various anticancer target proteins were performed to predict binding affinities and identify potential interactions. researchgate.net Similarly, MD simulations can further refine these binding poses and assess the stability of the ligand-enzyme complex over time. This was demonstrated in a study of the itaconic acid-responsive transcriptional regulator RipR, where MD simulations were used to investigate the conformational changes induced by ligand binding. nih.gov
Catalytic Mechanism Simulations: MD simulations are particularly valuable for elucidating the step-by-step mechanism of an enzymatic reaction. A comprehensive study on the itaconate metabolism pathway in Pseudomonas aeruginosa utilized protein crystallography combined with MD simulations to characterize itaconyl-CoA hydratase (PaIch) and citramalyl-CoA lyase (PaCcl). nih.gov The simulations revealed how interactions within the protein regulate the conformational changes of the active site and influence the catalytic process. nih.gov Another example involves the engineering of 2-methylcitrate dehydratase to improve itaconate production. Here, computational simulations and docking were used to predict mutations that would switch the enzyme's substrate specificity from 2-methylcitrate to citrate (B86180), a key step in optimizing the biosynthetic pathway. nih.gov
These simulation studies are often complemented by experimental data. For example, the proposed catalytic mechanism for trans-aconitate decarboxylase (Tad1), an enzyme that produces itaconate, was derived from high-resolution crystal structures and mutational analysis. nih.govnih.gov Such experimentally-derived models provide a crucial foundation and validation for subsequent computational simulations aimed at understanding the dynamic aspects of the catalytic cycle.
Below is a table summarizing findings from computational studies on enzymes interacting with itaconate or its derivatives.
| Enzyme | Organism | Computational Method | Key Findings |
| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | QM/MM | Elucidated the catalytic cleavage mechanism of isocitrate, providing a framework to understand inhibition by itaconate. Identified key residues like Cys191 and Arg228. researchgate.netresearchgate.net |
| Itaconyl-CoA Hydratase (PaIch) | Pseudomonas aeruginosa | Molecular Dynamics (MD) Simulations | Characterized the unique catalytic center and substrate-binding pocket, explaining the enzyme's high efficiency. nih.gov |
| Citramalyl-CoA Lyase (PaCcl) | Pseudomonas aeruginosa | Molecular Dynamics (MD) Simulations | Revealed how domain-domain interactions regulate active site conformational changes during catalysis. nih.gov |
| ItcR (Transcriptional Regulator) | Yersinia pseudotuberculosis | Molecular Docking, MD Simulations | Showed that itaconate and related molecules induce a conformational change upon binding, activating gene expression for itaconate degradation. nih.govnih.gov |
| trans-Aconitate Decarboxylase (Tad1) | Ustilago maydis | Structural Modeling, Mutational Analysis | Proposed a detailed decarboxylation mechanism involving protonation and double bond migration, guided by crystal structures. nih.govnih.gov |
Future Research Directions and Emerging Areas
Exploration of Novel Biosynthetic Pathways and Engineering Strategies
The industrial production of itaconate primarily relies on the fermentation of carbohydrates by the fungus Aspergillus terreus. mdpi.comwisdomlib.orgrsc.org However, researchers are actively exploring alternative and more efficient biosynthetic routes to improve yields and reduce costs.
A key focus is the metabolic engineering of various microorganisms. mdpi.com While A. terreus can produce high titers of itaconate, its growth is relatively slow. mdpi.com Therefore, scientists are engineering other microbes, such as Escherichia coli and Ustilago maydis, to become efficient itaconate factories. mdpi.comnih.govresearchgate.net
Key engineering strategies include:
Overexpression of key enzymes: Increasing the expression of genes like cis-aconitate decarboxylase (CadA), the enzyme that converts a precursor from the citric acid cycle into itaconate, has been shown to boost production. nih.govnih.govfrontiersin.org
Deletion of competing pathways: By removing genes that divert precursors away from itaconate synthesis, more of the cell's resources can be channeled towards the desired product. nih.gov
In Ustilago maydis, a novel biosynthetic pathway has been identified where cis-aconitate is first isomerized to trans-aconitate, which is then decarboxylated to itaconate. oup.com This discovery opens up new avenues for protein engineering to optimize this alternative production route. oup.com
| Organism | Engineering Strategy | Key Genes Involved | Outcome | Citation |
|---|---|---|---|---|
| Escherichia coli | Heterologous expression of CadA from A. terreus, introduction of citrate (B86180) synthase and aconitase from C. glutamicum, deletion of competing pathways. | cadA, citrate synthase, aconitase, phosphate (B84403) acetyltransferase, lactate (B86563) dehydrogenase | Increased itaconate production. | nih.gov |
| Aspergillus terreus | Overexpression of cis-aconitate decarboxylase and a major facilitator superfamily transporter. | cadA, mfsA | Enhanced itaconate production levels. | nih.gov |
| Ustilago maydis | Overexpression of a transcriptional regulator and a mitochondrial transporter, deletion of a byproduct-forming enzyme. | ria1, mttA, cyp3 | Significantly increased itaconate titers. | mdpi.comresearchgate.net |
Development of Advanced Derivatization Chemistry for New Material Platforms
The trifunctional structure of itaconate makes it an ideal monomer for creating novel biopolymers. researchgate.netmdpi.comnih.gov Researchers are actively developing new derivatization chemistries to synthesize a wide range of materials with tailored properties.
Itaconate and its derivatives can be polymerized through various methods, including radical and anionic polymerization, to produce high-molecular-weight polymers. researchgate.netacs.org These polymers are finding applications as:
Bio-based alternatives to petroleum-based plastics: Itaconate-based polyesters are being developed as sustainable replacements for materials like those derived from acrylic and maleic acids. teknoscienze.comrsc.org
Specialty polymers: Copolymers of itaconate with other monomers like styrene (B11656) and butadiene are used in synthetic latexes for paper coatings and paints. teknoscienze.comalfa-chemistry.com
Functional materials: The carboxyl groups in itaconate polymers can be further modified to create materials for drug delivery, water treatment, and intelligent food packaging. researchgate.netmdpi.comnih.gov
Recent research has focused on enzymatic polymerization of itaconate derivatives to create polyesters under mild conditions, avoiding the cross-reactivity and isomerization that can occur with traditional chemical methods. researchgate.netunits.it This approach allows for greater control over the polymer structure and properties. researchgate.netunits.it
Integration of Computational and Experimental Approaches for Mechanistic Insights
To further optimize itaconate production and design novel applications, a deep understanding of the underlying biochemical mechanisms is crucial. The integration of computational modeling with experimental techniques is proving to be a powerful approach in this endeavor.
Computational docking studies are being used to investigate the interactions between itaconate and its derivatives with enzymes. researchgate.netunits.it This allows researchers to predict the reactivity of different monomers and guide the selection of suitable co-monomers for polymerization. researchgate.netunits.it For example, computational and experimental analyses have shown that the choice of diol co-monomer significantly impacts the enzymatic polycondensation of itaconate esters. researchgate.netunits.it
Molecular dynamics simulations are also being employed to elucidate the mechanisms of enzymatic degradation of itaconate-based polyesters, which is important for designing biodegradable materials. acs.org Furthermore, computational modeling has been used to study the binding of itaconate to various metabolic enzymes, providing insights into its biological roles. researchgate.net
Investigation of Undiscovered Biochemical Roles in Diverse Biological Systems
While itaconate is well-known for its industrial applications, its biological functions are a rapidly emerging area of research. frontiersin.org Initially discovered in fungi, itaconate is now recognized as a key metabolite in the mammalian immune system, where it plays a role in inflammation and host defense. frontiersin.orgresearchgate.netfrontiersin.org
Recent studies have revealed that itaconate can modulate the activity of various enzymes and signaling pathways. frontiersin.orgresearchgate.net It has been shown to inhibit enzymes in the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle, impacting the metabolism of both host cells and invading pathogens. rsc.orgnih.govmcgill.ca
The discovery of itaconate's role in immunity has spurred investigations into its potential therapeutic applications. frontiersin.org Derivatives of itaconate, such as 4-octyl itaconate (4-OI), are being studied for their anti-inflammatory and antimicrobial properties. frontiersin.orgresearchgate.net
Excitingly, the presence and function of itaconate in plants have only recently been explored. ucsd.edu Preliminary research suggests that itaconate can stimulate plant growth, opening up a whole new field of study into its physiological roles in the plant kingdom. ucsd.edu
| Biological System | Known/Emerging Role | Mechanism of Action | Citation |
|---|---|---|---|
| Mammalian Immune Cells | Anti-inflammatory and antimicrobial agent. | Inhibition of enzymes like succinate (B1194679) dehydrogenase and isocitrate lyase; modulation of signaling pathways. | rsc.orgfrontiersin.orgresearchgate.netnih.govmcgill.ca |
| Pathogenic Bacteria | Growth inhibition. | Inhibition of key metabolic enzymes in the glyoxylate cycle. | mcgill.capnas.org |
| Plants | Growth stimulation. | Interacts with plant-specific proteins involved in primary metabolism and stress response. | ucsd.edu |
Sustainable Production Technologies and Circular Economy Contributions
The production of itaconate from renewable resources aligns perfectly with the principles of a circular economy. researchgate.netnih.gov Researchers are actively developing more sustainable production technologies to further enhance its environmental benefits.
A key area of focus is the use of low-cost, non-food feedstocks, such as lignocellulosic biomass from agricultural and food waste. mdpi.comnih.govnih.gov This not only reduces the cost of production but also addresses waste valorization. nih.govnih.gov
As a bio-based platform chemical, itaconate has the potential to replace a wide range of petroleum-derived products, contributing to a more sustainable and circular chemical industry. mdpi.comrsc.orgresearchgate.net Its biodegradability also offers an advantage in reducing plastic pollution. kmutnb.ac.th The continued development of itaconate production and application technologies will play a significant role in the transition to a bio-based economy. mdpi.comteknoscienze.com
Q & A
Basic: What are the recommended methods for synthesizing and characterizing methylenesuccinate(2-) derivatives?
Answer:
- Synthesis : Use esterification reactions with diols (e.g., 2-ethylhexanol) under acid catalysis, as demonstrated for bis(2-ethylhexyl) methylenesuccinate (CAS 2287-83-4) . Optimize reaction conditions (temperature, catalyst concentration) to minimize side products.
- Characterization : Confirm structure via NMR (¹H/¹³C) and mass spectrometry (MS), cross-referenced with NIST spectral data . Purity assessment should include HPLC (>97% purity threshold) and elemental analysis .
Basic: How should experimental designs for studying methylenesuccinate(2-) reactivity account for variables like pH and solvent polarity?
Answer:
- Controlled Variables : Use buffered solutions (e.g., phosphate buffers) to stabilize pH during kinetic studies. Solvent polarity effects can be tested via dielectric constant adjustments (e.g., water vs. DMSO mixtures) .
- Replication : Include triplicate measurements for statistical validity, as emphasized in academic reporting standards .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., Gibbs free energy) for methylenesuccinate(2-) reactions?
Answer:
- Cross-Validation : Compare experimental setups (e.g., calorimetry vs. computational models) to identify methodological biases .
- Meta-Analysis : Systematically aggregate data from peer-reviewed studies, applying quality criteria (e.g., sample size, measurement precision) .
Advanced: What strategies are effective for conducting systematic reviews on methylenesuccinate(2-)’s role in polymer chemistry?
Answer:
- Literature Search : Use databases (SciFinder, PubMed) with keywords like "methylene succinate copolymerization" and filter by study type (e.g., cohort studies, in vitro experiments) .
- Data Synthesis : Combine results from heterogeneous designs (e.g., case-control and mechanistic studies) using subgroup analysis to address confounding variables .
Basic: What safety protocols are critical when handling methylenesuccinate(2-) derivatives?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
- Storage : Keep stabilized with hydroquinone (HQ) to prevent degradation in light-sensitive conditions .
Advanced: How can computational modeling enhance the interpretation of methylenesuccinate(2-)’s spectroscopic data?
Answer:
- DFT Calculations : Simulate NMR chemical shifts and IR spectra using software (Gaussian, ORCA) to validate experimental data .
- Spectral Libraries : Cross-reference experimental MS/MS fragmentation patterns with NIST Chemistry WebBook entries .
Basic: What are the best practices for reporting methylenesuccinate(2-) research in manuscripts?
Answer:
- Data Presentation : Limit compound characterization to 2–3 key structures in figures, avoiding excessive numbering (e.g., "compound 4b") .
- Reproducibility : Provide detailed experimental methods in supplements, including reaction stoichiometry and purification steps .
Advanced: How can researchers assess the stability of methylenesuccinate(2-) under varying environmental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
